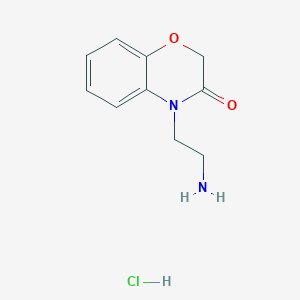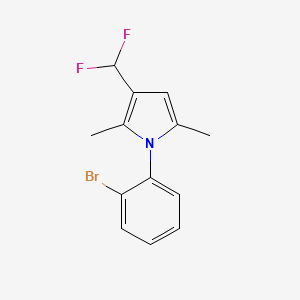
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, also known as BDFM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BDFM is a pyrrole derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is not fully understood, but it has been proposed that 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole may act as a radical scavenger, protecting cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, and has been found to protect cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have anticancer properties, and may inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is also relatively stable, and can be stored for extended periods of time. However, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has some limitations, including its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research may be needed to optimize the use of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole in lab experiments, and to identify any potential limitations or drawbacks.
Métodos De Síntesis
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been synthesized using various methods, including the reaction of 2-bromobenzaldehyde with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. Other methods include the reaction of 2-bromoacetophenone with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. The synthesis of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species in living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been used as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other pyrrole derivatives.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N/c1-8-7-10(13(15)16)9(2)17(8)12-6-4-3-5-11(12)14/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMRHMOQQUGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

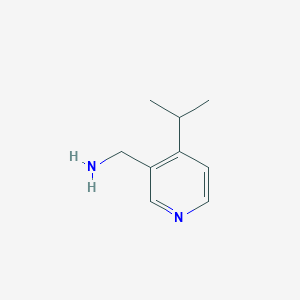
![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

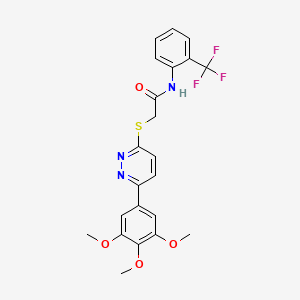
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
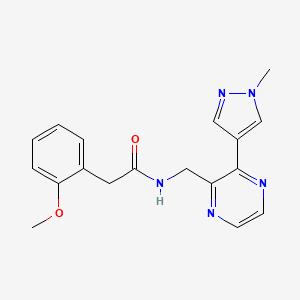
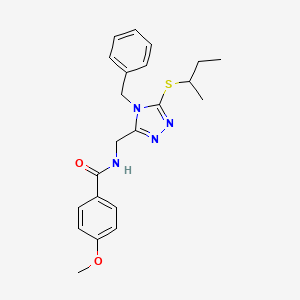
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)


![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
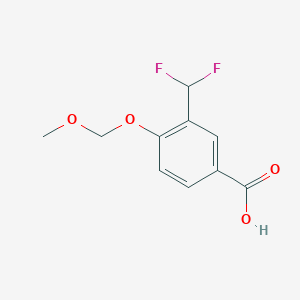
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
